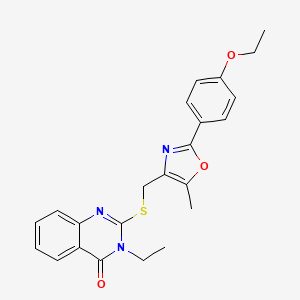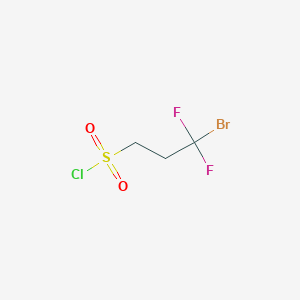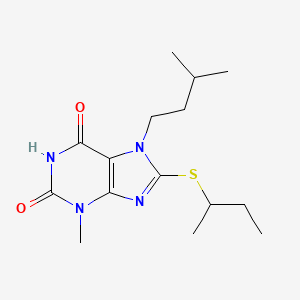![molecular formula C24H22FN5O3S B2493002 Methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 847394-01-8](/img/structure/B2493002.png)
Methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the target molecule involves regioselective processes and strategic intermediates. An example includes the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, providing insights into efficient synthesis methods for complex molecules (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of similar fluorinated compounds has been analyzed through X-ray crystallography, revealing intermolecular interactions and the influence of molecular conformations on physical properties (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Unexpected ring closure reactions have been observed in the synthesis of related compounds, highlighting the complexity of chemical reactions involving fluorinated molecules. These reactions can lead to products with significant antimicrobial activity (Kariuki et al., 2022).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as melting points and solubility, can be determined through experimental studies. The molecular geometry, vibrational frequencies, and spectroscopic properties can also be analyzed to understand the physical behavior of these molecules (Saraç, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the presence of fluorine atoms and other functional groups. Studies on similar molecules have explored their potential biological activities, demonstrating the chemical versatility of fluorinated compounds (Shkoor et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A significant application in scientific research for compounds related to Methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is in the advancement of synthesis techniques. For instance, Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free approach to synthesize heterocyclic amides through microwave-assisted Fries rearrangement, showcasing the efficiency of generating such compounds under environmentally benign conditions Moreno-Fuquen et al., 2019.
Antimicrobial Activity
Kariuki et al. (2022) explored the unexpected synthesis of benzenesulfonic acid derivatives, highlighting their antimicrobial efficacy against Listeria monocytogenes and Escherichia coli. This underscores the potential of structurally related compounds in developing new antimicrobial agents Kariuki et al., 2022.
Pharmacological Properties
The research by Maliszewska-Guz et al. (2005) on the pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, originating from reactions with 4-methyl-4H-1,2,4-triazole-3-thiol, showcases the potential of these compounds in modulating the central nervous system (CNS) Maliszewska-Guz et al., 2005.
Antioxidant Activity
Yüksek et al. (2015) synthesized novel 1H-1,2,4-triazol-5-one derivatives and assessed their in vitro antioxidant activities. This highlights the role of such compounds in oxidative stress-related research and their potential as antioxidants Yüksek et al., 2015.
Anticancer Activity
Hu et al. (2008) designed and synthesized asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, evaluating their in vitro antitumor activity. This illustrates the application of related compounds in cancer research, particularly in the design of novel anticancer drugs Hu et al., 2008.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-29-13-3-4-20(29)14-21-27-28-24(30(21)19-11-7-17(25)8-12-19)34-15-22(31)26-18-9-5-16(6-10-18)23(32)33-2/h3-13H,14-15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVYSKURMXBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2492919.png)
![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)
![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2492928.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)



![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
